Ro 51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

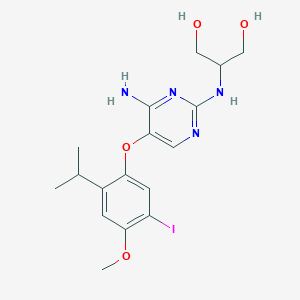

2-[[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]amino]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYROHWFGZADBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ro 51: A Technical Guide to its Mechanism of Action as a Dual P2X3 and P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 51 is a potent and selective, dual antagonist of the P2X3 and P2X2/3 receptors, ionotropic ATP-gated cation channels that play a pivotal role in nociceptive signaling. By blocking the action of extracellular ATP on these receptors, predominantly expressed on sensory neurons, this compound demonstrates significant potential in the modulation of pain pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Introduction

The purinergic P2X3 and P2X2/3 receptors are key players in the transduction of pain signals, particularly in chronic pain states.[1] Extracellular adenosine triphosphate (ATP), released from cells upon injury or stress, acts as a neurotransmitter by activating these receptors on primary afferent neurons.[1] This activation leads to cation influx, depolarization, and the initiation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. This compound, a diaminopyrimidine derivative, has emerged as a valuable pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors in nociception.

Mechanism of Action

This compound functions as a competitive antagonist at P2X3 and P2X2/3 receptors.[1] By binding to these receptors, it prevents the endogenous ligand, ATP, from activating the ion channels.[1] This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby preventing membrane depolarization and the subsequent propagation of pain signals.[2][3] The selective expression of P2X3 and P2X2/3 receptors on nociceptive sensory neurons suggests that this compound can specifically target pain pathways with a potentially lower incidence of off-target effects.[3][4] Downstream of receptor activation, P2X3 has been shown to engage the extracellular signal-regulated kinase (ERK) signaling pathway, which is implicated in nociceptive sensitization.[4] By preventing the initial receptor activation, this compound is presumed to also inhibit this downstream signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized across different species and receptor subtypes. The following table summarizes the key quantitative data available for this compound.

| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |

| P2X3 | Rat | Electrophysiology | 2 | [5] |

| P2X2/3 | Human | Electrophysiology | 5 | [5] |

| P2X3 | Human | Not Specified | 8.7 | [5] |

| P2X1, P2X2, P2X4, P2X5, P2X7 | Not Specified | Not Specified | >10,000 | [5] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

References

- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. P2RX3 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 4. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Ro 51: A Potent P2X3 and P2X2/3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 51 is a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, ion channels that play a crucial role in nociceptive signaling pathways. Its chemical designation is 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol. With nanomolar efficacy, this compound presents a significant research tool for investigating the physiological and pathological roles of P2X3 and P2X2/3 receptors, particularly in the context of pain and other sensory disorders. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and an examination of its target signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a diaminopyrimidine derivative with a molecular formula of C₁₇H₂₃IN₄O₄ and a molecular weight of 474.29 g/mol .[1] The structure features a central pyrimidine core with key substitutions that contribute to its high affinity and selectivity for the P2X3 and P2X2/3 receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2-pyrimidinyl]amino]-1,3-propanediol | [2] |

| Molecular Formula | C₁₇H₂₃IN₄O₄ | [1] |

| Molecular Weight | 474.29 g/mol | [1] |

| CAS Number | 1050670-85-3 | [1] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Physical State | Solid |

Synthesis

The synthesis of this compound, as described in the primary literature, involves a multi-step process culminating in the formation of the final diaminopyrimidine structure. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the original publication by Jahangir et al. (2009).

Caption: Generalized synthetic workflow for this compound.

Biological Activity

This compound is a highly potent and selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed in nociceptive sensory neurons.

Table 2: In Vitro Antagonist Activity of this compound

| Receptor Subtype | IC₅₀ (nM) | Species | Assay Type | Reference |

| P2X3 | 2 | Rat | Electrophysiology | [1] |

| P2X2/3 | 5 | Human | Electrophysiology | [1] |

This compound demonstrates high selectivity for P2X3-containing receptors, with significantly lower affinity for other P2X subtypes (P2X1, P2X2, P2X4, P2X5, and P2X7), where IC₅₀ values are greater than 10 µM.[1]

Experimental Protocols

Electrophysiological Recording of P2X Receptor Activity

This protocol describes a whole-cell patch-clamp technique to measure the antagonist effect of this compound on P2X3 and P2X2/3 receptors expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with cDNA encoding for human or rat P2X3 or P2X2/3 receptor subunits.

-

Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

-

Experimental Procedure:

-

Cells are clamped at a holding potential of -60 mV.

-

The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.

-

This compound is then pre-applied at varying concentrations for a defined period before co-application with the agonist.

-

The inhibition of the agonist-induced current by this compound is measured.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition against the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

Caption: Workflow for electrophysiological assessment of this compound.

Calcium Flux Assay

This protocol outlines a method to assess the functional antagonism of this compound on P2X receptors by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the target P2X receptor are seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: this compound is added to the wells at various concentrations and incubated.

-

Agonist Stimulation: An agonist (e.g., ATP or α,β-meATP) is added to stimulate the P2X receptors.

-

Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal agonist response, and IC₅₀ values are determined from concentration-response curves.

Caption: Workflow for the calcium flux assay of this compound.

Signaling Pathways

P2X3 and P2X2/3 receptors are non-selective cation channels. Upon activation by ATP, they allow the influx of Na⁺ and Ca²⁺ into the neuron. This influx leads to membrane depolarization and the initiation of an action potential, which propagates the pain signal to the central nervous system. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades, including the MAPK/ERK pathway, which can contribute to the long-term changes in neuronal excitability associated with chronic pain.

References

Ro 51 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Ro 51

This compound is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. Its development has been a significant step in the exploration of therapeutic agents targeting pain pathways. This guide provides a comprehensive overview of its fundamental properties, experimental evaluation, and the signaling pathways it modulates.

| Property | Value | Reference |

| CAS Number | 1050670-85-3 | [1][2][3][4] |

| Molecular Weight | 474.29 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₃IN₄O₄ | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the activation of P2X3 and P2X2/3 receptors by extracellular adenosine triphosphate (ATP). These receptors are ligand-gated ion channels predominantly expressed on sensory neurons. Upon activation by ATP, which is often released during cellular stress or injury, these channels open, leading to an influx of cations and subsequent neuronal depolarization. This signaling cascade is crucial in the transmission of pain signals, particularly in chronic pain conditions. By inhibiting these receptors, this compound effectively reduces the hyperexcitability of sensory neurons.

The downstream signaling cascade initiated by P2X3 receptor activation involves the activation of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of ERK can subsequently lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which can modulate gene expression related to neuronal plasticity and sensitization.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Antagonist Activity Assessment: FLIPR Calcium Assay

This assay is used to determine the potency of this compound in blocking ATP-induced calcium influx in cells expressing P2X3 and P2X2/3 receptors.

Cell Culture and Plating:

-

Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) is prepared in the assay buffer.

-

The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C.

Compound Addition and Signal Detection:

-

This compound is serially diluted in the assay buffer to achieve a range of final concentrations.

-

The diluted this compound or vehicle control is added to the wells and incubated for a specified period (e.g., 10-30 minutes) at room temperature.

-

The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

An agonist solution (e.g., α,β-methylene ATP) is added to the wells to stimulate the P2X3/P2X2/3 receptors.

-

The fluorescence intensity is measured before and after the addition of the agonist to determine the extent of calcium influx.

-

The inhibitory effect of this compound is calculated as a percentage of the response in the vehicle-treated control wells, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Evaluation: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to assess the analgesic efficacy of this compound in a rodent model of persistent inflammatory pain.

Induction of Inflammation:

-

Male Sprague-Dawley rats are acclimatized to the testing environment.

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.

-

Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is injected into the plantar surface of one hind paw of the rat. This induces a localized and persistent inflammation.

Drug Administration and Behavioral Testing:

-

At a predetermined time after CFA injection (e.g., 24 hours or several days), when hyperalgesia (increased sensitivity to pain) is established, this compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

-

At various time points after drug administration, the paw withdrawal threshold to mechanical or thermal stimuli is reassessed.

-

The reversal of hyperalgesia by this compound is determined by comparing the post-drug paw withdrawal thresholds to the pre-drug and baseline values.

References

- 1. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biorxiv.org [biorxiv.org]

- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of Ro 51

An In-Depth Technical Guide to the In Vitro Characterization of Ro 51, a Dual P2X3 and P2X2/3 Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of this compound (CAS: 1050670-85-3), a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various pain pathways, making this compound a significant compound for pain research.[1][2][3]

Mechanism of Action

This compound functions as a direct antagonist of P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). Upon activation, they allow the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and initiation of downstream signaling cascades involved in nociception. This compound selectively binds to these receptors, preventing ATP from binding and thereby inhibiting ion flux and subsequent neuronal signaling.[3][4]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified using in vitro assays, demonstrating its high potency for P2X3 and P2X2/3 receptors and selectivity against other P2X family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Receptor | Species | IC50 (nM) | Assay Type |

| P2X3 | Rat | 2 | Not Specified |

| P2X2/3 | Human | 5 | Not Specified |

| P2X3 | Human | 110.5 | Not Specified |

| P2X1 | Not Specified | >10,000 | Not Specified |

| P2X2 | Not Specified | >10,000 | Not Specified |

| P2X4 | Not Specified | >10,000 | Not Specified |

| P2X5 | Not Specified | >10,000 | Not Specified |

| P2X7 | Not Specified | >10,000 | Not Specified |

| Data sourced from multiple vendors and publications.[1][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize P2X antagonists like this compound are provided below. These protocols are based on standard practices in the field for studying P2X receptor pharmacology.

Intracellular Calcium Flux Assay (FLIPR)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration in cells expressing the target P2X receptors.

a. Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

b. Dye Loading:

-

The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C in the dark.

c. Compound Addition and Signal Reading:

-

After incubation, the dye solution is removed, and cells are washed again.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells and incubated for a specified period.

-

An agonist (e.g., α,β-methylene ATP, a stable ATP analog) is then added at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence is monitored in real-time to measure the calcium influx.

d. Data Analysis:

-

The peak fluorescence signal after agonist addition is measured.

-

The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the P2X receptors in response to an agonist.

a. Cell Preparation:

-

Cells expressing the target receptors are grown on glass coverslips.

-

For the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

b. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, pH 7.2).

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

The agonist is applied for a short duration (e.g., 2-5 seconds) to evoke an inward current.

c. Compound Application and Data Acquisition:

-

To test the effect of this compound, the compound is pre-applied for a set time before co-application with the agonist.

-

The peak amplitude of the agonist-evoked current in the presence of different concentrations of this compound is recorded.

d. Data Analysis:

-

The inhibition of the current amplitude by this compound is calculated relative to the control response.

-

Concentration-response curves are generated to determine the IC50 of this compound.

Visualizations

Signaling Pathway of P2X3 and P2X2/3 Receptors and Inhibition by this compound

Caption: P2X3/P2X2/3 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for characterizing a P2X antagonist like this compound.

References

- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ics.org [ics.org]

- 3. youtube.com [youtube.com]

- 4. EA037272B1 - ÐепÑиднÑй модÑлÑÑÐ¾Ñ Ð¿ÑÑинеÑгиÑеÑÐºÐ¸Ñ ÑеÑепÑоÑов - Google Patents [patents.google.com]

Selectivity Profile of Ro 51 Against P2X Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Ro 51, a potent antagonist of P2X3 and P2X2/3 receptors. This document details the quantitative selectivity of this compound, outlines common experimental methodologies for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Selectivity of this compound

This compound (also known as AF-906) demonstrates high selectivity for the P2X3 receptor subtype, and consequently for the heteromeric P2X2/3 receptor, over other P2X receptor subtypes. This selectivity is crucial for its potential therapeutic applications, particularly in the context of pain and cough where P2X3-containing receptors are predominantly implicated.[1][2] The inhibitory potency of this compound across various human P2X receptors is summarized in the table below.

| Receptor Subtype | IC50 (µM) |

| P2X1 | >10 |

| P2X2 | >10 |

| P2X3 | 0.002 |

| P2X2/3 | Data not available in this format, but potent antagonism is reported.[1] |

| P2X4 | >10 |

| P2X5 | >10 |

| P2X7 | >10 |

| Table 1: Inhibitory potency (IC50) of this compound against a panel of human P2X receptor subtypes. Data sourced from publicly available pharmacological tables. |

Experimental Protocols for Determining Selectivity

The selectivity of a compound like this compound is typically determined using a combination of in vitro cellular assays. The two primary methods employed are automated patch-clamp electrophysiology and high-throughput calcium imaging. These techniques allow for the precise measurement of ion channel activity in the presence of an agonist and the quantification of antagonist-mediated inhibition.

Automated Patch-Clamp Electrophysiology

This method directly measures the ion flow through the P2X receptor channel upon activation. It is considered the gold standard for characterizing ion channel modulators.

Objective: To determine the concentration-dependent inhibition of P2X receptor currents by this compound.

Materials:

-

Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cells stably expressing the human P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, etc.).

-

Agonist: Adenosine 5'-triphosphate (ATP) or a more stable analog like α,β-methylene ATP (α,β-meATP), which is particularly effective for P2X1 and P2X3 receptors.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Procedure:

-

Cell Preparation: Cells are cultured to 70-80% confluency and then harvested using a non-enzymatic cell dissociation solution. The cells are then washed and resuspended in the external recording solution.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in the external solution to achieve the desired final concentrations. A vehicle control (DMSO in external solution) is also prepared.

-

Electrophysiology Recording:

-

The automated patch-clamp system is primed with internal and external solutions.

-

Cells are loaded into the system and individual cells are captured for whole-cell patch-clamp recording.

-

A stable baseline current is established.

-

Cells are pre-incubated with either vehicle or varying concentrations of this compound for a defined period (e.g., 2-5 minutes).

-

The P2X receptor is activated by the application of a specific concentration of agonist (e.g., the EC50 concentration of ATP or α,β-meATP).

-

The resulting inward current is measured.

-

-

Data Analysis:

-

The peak current amplitude in the presence of this compound is compared to the peak current in the presence of the vehicle control.

-

The percent inhibition is calculated for each concentration of this compound.

-

An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

High-Throughput Calcium Imaging

This method measures the influx of calcium, a key second messenger, following the activation of P2X receptors. It is a higher-throughput alternative to electrophysiology.

Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by this compound.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human P2X receptor subtype of interest.

-

Agonist: ATP or α,β-meATP.

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Serial dilutions of this compound (and a vehicle control) in assay buffer are then added to the wells and incubated for a set period (e.g., 10-20 minutes).

-

Fluorescence Measurement:

-

The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken.

-

The agonist is added to the wells to stimulate the P2X receptors.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response in the presence of this compound is compared to the response with the vehicle control.

-

The percent inhibition is calculated for each concentration of this compound.

-

An IC50 value is derived from the concentration-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for P2X3 receptor activation and the general workflow for screening P2X receptor antagonists.

Caption: P2X3 Receptor Signaling Pathway and Antagonism by this compound.

Caption: General Experimental Workflow for P2X Antagonist Screening.

References

Ro 51: A Technical Guide for the Investigation of Purinergic Signaling in Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a pivotal role in the pathophysiology of pain.[1] ATP, released in response to tissue injury and inflammation, acts on various purinergic receptors, including the P2X family of ligand-gated ion channels.[2] Among these, the P2X3 receptor subtype is predominantly expressed on nociceptive sensory neurons, making it a key target for novel analgesic therapies.[3][4] This technical guide focuses on Ro 51, a potent and selective antagonist of P2X3 and P2X2/3 receptors, as a tool for studying the role of purinergic signaling in pain pathways.

This compound (2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol) is a valuable pharmacological probe for elucidating the mechanisms of ATP-mediated nociception.[5] Its high affinity and selectivity for P2X3-containing receptors allow for precise investigation of their contribution to pain signaling. This document provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use in key assays, and a discussion of the broader context of P2X3 antagonism in pain therapy.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X3 | Rat | 2 | [4][5][6] |

| P2X2/3 | Human | 5 | [4][5][6] |

| P2X3 | Human | 110.5 | [4] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | IC50 (µM) | Reference |

| P2X1 | > 10 | [4][5] |

| P2X2 | > 10 | [4][5] |

| P2X4 | > 10 | [4][5] |

| P2X5 | > 10 | [4][5] |

| P2X7 | > 10 | [4][5] |

Purinergic Signaling in Pain Pathways

ATP released from damaged cells activates P2X3 and P2X2/3 receptors on the peripheral terminals of primary afferent neurons. This activation leads to cation influx, depolarization, and the initiation of an action potential that propagates to the central nervous system. In the spinal cord, ATP is also released from the central terminals of these neurons, where it acts on presynaptic P2X3 receptors to facilitate the release of the excitatory neurotransmitter glutamate, further amplifying the pain signal.[3]

Caption: Role of P2X3 in the purinergic pain pathway and the inhibitory action of this compound.

The downstream signaling cascade following P2X3 receptor activation involves a rapid influx of Ca2+ and Na+ ions. The increase in intracellular calcium triggers various downstream events, including the activation of protein kinases such as ERK1/2 and the release of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the sensitization of nociceptors and the transition to chronic pain states.

Caption: Downstream signaling cascade of the P2X3 receptor in nociceptive neurons.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize P2X3 receptor antagonists like this compound. While specific protocols for this compound are not publicly available, these methods represent the standard in the field and can be adapted accordingly.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel activity in response to agonist application and its modulation by antagonists.

Objective: To determine the inhibitory effect of this compound on ATP-activated currents in cells expressing P2X3 receptors.

Materials:

-

Cell line stably expressing recombinant human or rat P2X3 receptors (e.g., HEK293 or CHO cells).

-

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

-

Agonist: α,β-methylene ATP (α,β-meATP), a stable P2X3 agonist.

-

Antagonist: this compound.

-

Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

-

Culture cells on glass coverslips to 50-70% confluency.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a saturating concentration of α,β-meATP (e.g., 10 µM) for 2-3 seconds to elicit a maximal current response.

-

Wash out the agonist until the current returns to baseline.

-

Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.

-

Co-apply α,β-meATP and this compound and record the current response.

-

Wash out and repeat with different concentrations of this compound to generate a concentration-response curve and calculate the IC50.

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

In Vitro Calcium Imaging

This assay measures changes in intracellular calcium concentration as an indicator of P2X3 receptor activation.

Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx in a population of cells.

Materials:

-

Cell line stably expressing P2X3 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: ATP or α,β-meATP.

-

Antagonist: this compound.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Prepare the dye loading solution: Dissolve Fura-2 AM and Pluronic F-127 in DMSO, then dilute in HBSS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS.

-

Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

Add a sub-maximal concentration of ATP or α,β-meATP (e.g., EC80) to all wells simultaneously using an automated injector.

-

Continue recording the fluorescence signal for 1-2 minutes.

-

Analyze the data by calculating the peak fluorescence response and determine the concentration-dependent inhibition by this compound to calculate the IC50.

In Vivo Pain Models

These models are essential for evaluating the analgesic efficacy of a compound in a living organism.

Objective: To determine the anti-nociceptive effects of this compound in models of inflammatory and neuropathic pain.

A. Formalin-Induced Pain Model (Inflammatory Pain)

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

This compound and vehicle (e.g., 0.5% methylcellulose).

-

Formalin (5% solution).

-

Observation chambers with mirrors for unobstructed viewing of paws.

Procedure:

-

Acclimate the animals to the observation chambers.

-

Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the formalin injection.

-

Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

-

Immediately place the animal back into the observation chamber.

-

Record the total time spent licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) post-injection.

-

Compare the nociceptive behaviors between the this compound-treated and vehicle-treated groups.

B. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

Materials:

-

Male Sprague-Dawley rats.

-

This compound and vehicle.

-

Surgical instruments and anesthetic.

-

Von Frey filaments for assessing mechanical allodynia.

-

Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

-

Anesthetize the rat and expose the sciatic nerve in the mid-thigh region.

-

Loosely ligate the nerve with four chromic gut sutures.

-

Close the incision and allow the animal to recover for 7-14 days to develop neuropathic pain behaviors.

-

Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies before and after surgery.

-

Once neuropathic pain is established, administer this compound or vehicle.

-

Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

-

Compare the withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Clinical Context and Future Directions

While clinical trial data for this compound is not publicly available, the therapeutic potential of targeting P2X3 receptors for pain and other sensory disorders is being actively explored with other compounds. For instance, Gefapixant and Eliapixant (BAY 1817080) have undergone clinical trials for refractory chronic cough, a condition also thought to involve hypersensitization of sensory nerves.[1][3][5][6][7][8]

Table 3: Overview of Selected P2X3 Antagonists in Clinical Development

| Compound | Indication | Phase of Development | Key Findings |

| Gefapixant | Refractory Chronic Cough | Phase 3 | Significant reduction in cough frequency, with taste-related adverse events being the most common side effect.[1][7][8] |

| Eliapixant (BAY 1817080) | Refractory Chronic Cough | Phase 2a | Significantly reduced cough frequency and severity with a lower incidence of taste-related side effects compared to less selective P2X3 antagonists.[3][5][6] |

The clinical development of these molecules provides strong validation for P2X3 as a therapeutic target. The challenges, such as taste-related side effects, highlight the need for highly selective and well-tolerated antagonists. This compound, with its potent and selective profile, represents an important research tool for further dissecting the role of P2X3 and P2X2/3 receptors in pain and for guiding the development of next-generation analgesics.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in purinergic signaling and pain. Its high potency and selectivity make it ideal for in vitro and in vivo studies aimed at understanding the fundamental mechanisms of nociception. The provided experimental protocols offer a starting point for researchers to utilize this compound in their studies. As the field of purinergic signaling in pain continues to evolve, compounds like this compound will be instrumental in validating novel therapeutic targets and paving the way for the development of innovative treatments for chronic pain.

References

- 1. drugtopics.com [drugtopics.com]

- 2. Patch Clamp Protocol [labome.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

Unveiling the Potency of Diaminopyrimidine P2X3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of novel diaminopyrimidine antagonists targeting the P2X3 receptor, a key player in nociceptive signaling pathways. The following sections detail the quantitative potency and selectivity of these compounds, provide comprehensive experimental methodologies for their evaluation, and visualize the underlying signaling cascades and experimental workflows.

Data Presentation: Efficacy and Selectivity of Diaminopyrimidine P2X3 Antagonists

The following tables summarize the biological activity of representative diaminopyrimidine compounds, highlighting their potency at homomeric P2X3 and heteromeric P2X2/3 receptors, as well as their selectivity against other P2X receptor subtypes.

| Compound | Target | pIC50 | IC50 (nM) | Assay |

| Compound A | hP2X3 | 7.39 | ~41 | Intracellular Calcium Flux |

| hP2X2/3 | 6.68 | ~209 | Intracellular Calcium Flux | |

| Gefapixant (AF-219) | hP2X3 | - | ~30 | Not Specified |

| hP2X2/3 | - | 100-250 | Not Specified |

Table 1: Potency of Diaminopyrimidine Antagonists at Human P2X3 and P2X2/3 Receptors. [1][2] pIC50 values represent the negative logarithm of the half maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

| Compound | hP2X1 | hP2X2 | hP2X4 | hP2X7 |

| Compound A | < 4.7 | < 4.7 | < 4.7 | < 4.7 |

| Gefapixant (AF-219) | >10,000 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) |

Table 2: Selectivity Profile of Diaminopyrimidine Antagonists Against Other Human P2X Receptor Subtypes. [1][2] For Compound A, a pIC50 value of less than 4.7 indicates an IC50 greater than 20 µM, demonstrating a high degree of selectivity for P2X3 and P2X2/3 receptors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of diaminopyrimidine P2X3 antagonists.

Intracellular Calcium Flux Assay

This assay is a high-throughput method used to determine the potency of antagonist compounds by measuring changes in intracellular calcium concentration following receptor activation.

Cell Culture and Preparation:

-

Human astrocytoma cell line 1321N1, stably expressing the human P2X3 receptor, is used.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 0.5 mg/mL geneticin.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

Assay Procedure:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Following incubation, the dye solution is removed, and the cells are washed with the buffer.

-

The antagonist compound, at varying concentrations, is added to the wells and incubated for a specified period (e.g., 15 minutes).

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR).

-

The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate calcium influx.

-

Fluorescence intensity is measured before and after the addition of the agonist.

-

The antagonist effect is calculated as the percentage inhibition of the agonist-induced calcium response.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X3 receptor and is used to confirm the findings of the calcium flux assay.

Cell Preparation:

-

1321N1 cells stably expressing human P2X3 receptors are used.

-

Cells are plated on glass coverslips for recording.

Recording Conditions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Recordings are performed at room temperature.

Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

-

The cell membrane under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

The P2X3 receptor agonist (α,β-meATP) is applied to the cell to evoke an inward current.

-

The antagonist compound is co-applied with the agonist at various concentrations.

-

The inhibition of the agonist-induced current by the antagonist is measured.

-

IC50 values are calculated from the concentration-response curve.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This animal model is used to assess the in vivo efficacy of P2X3 antagonists in reducing inflammatory pain.

Animal Model:

-

Male Sprague-Dawley rats are used.

-

All procedures are conducted in accordance with approved animal care and use guidelines.

Procedure:

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

-

Inflammation is induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw.

-

The development of mechanical allodynia (a lowered pain threshold) is assessed at various time points post-CFA injection (e.g., 24 hours).

-

The diaminopyrimidine antagonist or vehicle is administered (e.g., orally or intraperitoneally) at a specific time point after CFA injection.

-

Paw withdrawal thresholds are measured at multiple time points after drug administration.

-

The anti-nociceptive effect of the compound is determined by the reversal of CFA-induced mechanical allodynia.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway

Caption: P2X3 receptor signaling cascade.

Experimental Workflow: Intracellular Calcium Flux Assay

Caption: Workflow for the intracellular calcium flux assay.

Logical Relationship: Antagonist Mechanism of Action

Caption: Logical diagram of the antagonist's mechanism.

References

Initial Preclinical Investigations of Ro 51: A Novel P2X3/P2X2/3 Antagonist for Analgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 51 has emerged as a promising investigational compound in the landscape of non-opioid analgesics. Identified as a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, this compound targets key pathways implicated in nociceptive signaling.[1] These purinergic receptors, predominantly expressed on primary afferent neurons, are activated by extracellular adenosine triphosphate (ATP), a molecule released during tissue injury and inflammation, playing a crucial role in the initiation and maintenance of pain states.[2] This technical guide provides a comprehensive overview of the initial preclinical studies on this compound, summarizing its pharmacological profile, and detailing the experimental methodologies employed in its early evaluation as a potential analgesic agent.

Core Pharmacological Profile

This compound is a diaminopyrimidine derivative that demonstrates high affinity and selectivity for P2X3 and P2X2/3 receptors.[1] In vitro studies have quantified its inhibitory potency, revealing its potential to block the ATP-gated ion channels that contribute to pain signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Receptor Subtype | IC50 (nM) | Species |

| P2X3 | 2 | Rat |

| P2X2/3 | 5 | Human |

| P2X3 | 11 | Human |

| P2X2/3 | 14 | Human |

Data compiled from preclinical pharmacological profiling.[1]

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity |

| P2X1 | No significant antagonism |

| P2X2 | No significant antagonism |

| P2X4 | No significant antagonism |

| P2X5 | No significant antagonism |

| P2X7 | No significant antagonism |

This compound demonstrates high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes.

Preclinical Efficacy in Pain Models

Initial in vivo assessments of this compound have been conducted in established rodent models of pathological pain, including inflammatory and bone cancer pain models. These studies provide the first indications of its potential analgesic efficacy.

Inflammatory Pain

While specific quantitative data from inflammatory pain models are not yet publicly available, the mechanism of action of this compound strongly suggests potential efficacy in conditions characterized by inflammatory pain. P2X3 receptor activation is a key step in the signaling cascade initiated by inflammation.

Bone Cancer Pain

Preclinical studies in a rat model of bone cancer have provided the first in vivo evidence of this compound's analgesic potential.

| Pain Modality | Treatment | Dose | Outcome |

| Mechanical Allodynia | This compound (oral, b.i.d.) | 100 mg/kg | Reduction in mechanical allodynia |

Data from a presentation of preclinical results.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols used in the initial evaluation of this compound.

In Vitro Receptor Binding and Function Assays

Objective: To determine the potency and selectivity of this compound at P2X3 and P2X2/3 receptors.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors are used.

-

Assay Principle: Whole-cell patch-clamp electrophysiology is employed to measure the ion channel currents evoked by the application of a P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP).

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

A recording pipette containing an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane is ruptured to allow for whole-cell recording.

-

The cells are voltage-clamped at a holding potential of -60 mV.

-

The P2X agonist is applied to the cell to elicit an inward current.

-

This compound is pre-applied at various concentrations before the co-application with the agonist to determine its inhibitory effect on the current.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal agonist-induced current (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve. Selectivity is assessed by performing similar experiments on cells expressing other P2X receptor subtypes.

Animal Models of Pathological Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound in a model of cancer-induced bone pain.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Bone Cancer:

-

Rats are anesthetized with isoflurane.

-

An incision is made over the proximal tibia to expose the tibial plateau.

-

A hole is drilled into the intramedullary canal of the tibia.

-

A suspension of MRMT-1 rat mammary gland carcinoma cells is injected into the medullary cavity.

-

The hole is sealed with bone wax, and the incision is closed.

-

-

Drug Administration: this compound is formulated for oral administration and given twice daily (b.i.d.) at a dose of 100 mg/kg. A vehicle control group receives the formulation without the active compound.

-

Behavioral Assessment (Mechanical Allodynia):

-

Mechanical sensitivity is assessed using von Frey filaments.

-

Rats are placed in individual chambers with a mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold (PWT) is determined using the up-down method.

-

Measurements are taken at baseline before surgery and at multiple time points after tumor cell implantation and drug administration.

-

-

Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group to determine the extent of reduction in mechanical allodynia.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling in Nociception

Experimental Workflow for In Vivo Analgesic Assessment

Conclusion

The initial preclinical data for this compound establish it as a potent and selective dual antagonist of P2X3 and P2X2/3 receptors. Early in vivo studies in a rat model of bone cancer pain demonstrate its potential to alleviate mechanical allodynia, providing a strong rationale for its further development as a novel analgesic. The detailed experimental protocols provided herein are intended to facilitate the design of future studies aimed at further elucidating the therapeutic potential of this compound and other molecules in its class. Further research is warranted to explore its efficacy in a broader range of pain models and to establish a comprehensive safety and pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging Assays

Topic: Characterization of a Test Compound using an In Vitro Calcium Imaging Assay

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a specific compound designated "Ro 51" did not yield conclusive results in the context of calcium imaging. Therefore, these application notes provide a comprehensive and detailed protocol for the characterization of a generic "Test Compound" using a widely accepted in vitro calcium imaging assay. This protocol is designed to be adaptable for screening and characterizing compounds that modulate intracellular calcium levels, particularly through G-protein coupled receptors (GPCRs).

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression.[1][2] The concentration of intracellular calcium is tightly regulated, and transient increases in cytoplasmic Ca2+ levels, often referred to as calcium transients, are a key indicator of cellular activation.[2]

Many GPCRs, upon activation by their ligands, initiate a signaling cascade that leads to the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum.[3][4] This is often mediated through the activation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+.[4]

In vitro calcium imaging assays are a cornerstone of drug discovery and research, providing a robust and high-throughput method to identify and characterize compounds that modulate GPCR activity.[5][6] These assays typically employ fluorescent calcium indicators, such as Fluo-4 AM or Fluo-8 AM, which exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.[7][8] By monitoring the changes in fluorescence, researchers can quantify the effect of a test compound on intracellular calcium mobilization.

These application notes provide a detailed protocol for a no-wash, fluorescence-based in vitro calcium imaging assay to determine the potency and efficacy of a test compound as either an agonist or an antagonist of a GPCR that signals through the calcium pathway.

Signaling Pathway

The following diagram illustrates a common GPCR signaling pathway that results in the mobilization of intracellular calcium.

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro calcium imaging assay.

Caption: Experimental workflow for the calcium imaging assay.

Experimental Protocols

Materials and Reagents

-

Cells: A mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the GPCR of interest.

-

Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., F-12K with 10% FBS for CHO-K1).

-

Assay Plates: 96- or 384-well black-walled, clear-bottom tissue culture-treated microplates.

-

Calcium Assay Kit: A commercial no-wash calcium flux assay kit (e.g., Fluo-8 AM based).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Stock solution of the test compound in 100% DMSO.

-

Reference Agonist and Antagonist: Known agonist and antagonist for the target GPCR.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence detection and automated liquid handling (e.g., FLIPR, FlexStation).

Cell Culture and Plating

-

Culture the cells expressing the target GPCR according to standard cell culture protocols.

-

On the day before the assay, harvest the cells and resuspend them in fresh growth medium.

-

Plate the cells into the 96- or 384-well assay plates at an optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate).

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Dye Loading Procedure

-

Prepare the Fluo-8 AM dye-loading solution according to the manufacturer's protocol. This typically involves dissolving the Fluo-8 AM in DMSO and then diluting it in the assay buffer.

-

Remove the cell culture medium from the assay plates.

-

Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).

-

Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

Calcium Flux Assay Procedure

For Agonist Testing:

-

Prepare serial dilutions of the Test Compound and a known reference agonist in the assay buffer. The final DMSO concentration should be kept below 0.5%.

-

Place the assay plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

The instrument will then automatically add the Test Compound or reference agonist to the wells.

-

Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

For Antagonist Testing:

-

Prepare serial dilutions of the Test Compound in the assay buffer.

-

Place the assay plate into the fluorescence plate reader.

-

The instrument will first add the Test Compound to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

The instrument will then add a known concentration of the reference agonist (typically the EC80 concentration) to all wells.

-

Record the fluorescence intensity as described for the agonist assay.

Data Presentation and Analysis

The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence.

Quantitative Data Tables

Table 1: Agonist Mode - Dose-Response Data for Test Compound

| Concentration (nM) | Mean Fluorescence Response (RFU) | Standard Deviation | % of Max Response |

| 0.1 | 150 | 20 | 5% |

| 1 | 350 | 35 | 15% |

| 10 | 1200 | 110 | 50% |

| 100 | 2100 | 180 | 88% |

| 1000 | 2400 | 200 | 100% |

| 10000 | 2450 | 210 | 102% |

| EC50 (nM) | 12.5 |

Table 2: Antagonist Mode - Dose-Response Data for Test Compound

| Concentration (nM) | Mean Fluorescence Response (RFU) | Standard Deviation | % Inhibition |

| 0.1 | 2200 | 190 | 2% |

| 1 | 1800 | 150 | 20% |

| 10 | 1100 | 100 | 50% |

| 100 | 400 | 45 | 82% |

| 1000 | 150 | 25 | 93% |

| 10000 | 100 | 20 | 96% |

| IC50 (nM) | 9.8 |

Data Analysis

-

For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.

-

For agonist assays, normalize the data to the maximum response of a reference full agonist (100%) and the buffer control (0%).

-

For antagonist assays, normalize the data to the response of the reference agonist alone (0% inhibition) and the buffer control (100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.[9][10]

Conclusion

The in vitro calcium imaging assay described here is a robust and sensitive method for characterizing the pharmacological activity of test compounds on GPCRs that couple to the calcium signaling pathway. The provided protocols and data analysis guidelines offer a framework for researchers to screen compound libraries, determine structure-activity relationships, and investigate the mechanism of action of novel drug candidates. Careful optimization of cell density, dye loading conditions, and compound concentrations is crucial for obtaining reliable and reproducible results.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. csl.johnshopkins.edu [csl.johnshopkins.edu]

- 3. mdpi.com [mdpi.com]

- 4. Control of Intracellular Calcium Signaling as a Neuroprotective Strategy [mdpi.com]

- 5. Deorphanizing G Protein-Coupled Receptors by a Calcium Mobilization Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. selectscience.net [selectscience.net]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Can I measure what proportion of cells are responsive in my calcium flux assay? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Ro 5-4864 in Whole-Cell Patch-Clamp Electrophysiology

A FOCUSED LOOK AT A MITOCHONDRIAL MODULATOR

Introduction

Ro 5-4864, also known as 4'-chlorodiazepam, is a benzodiazepine derivative that stands apart from its classical counterparts. Unlike typical benzodiazepines that target GABA-A receptors, Ro 5-4864 exhibits a high affinity for the 18kDa translocator protein (TSPO), previously identified as the peripheral benzodiazepine receptor.[1] This unique selectivity makes Ro 5-4864 a valuable tool for investigating the role of TSPO in cellular processes, particularly in the context of mitochondrial function and ion channel modulation. While initial inquiries for "Ro 51" did not yield a specific electrophysiological modulator, the extensive research and established protocols for the structurally similar and well-documented Ro 5-4864 suggest it as the likely compound of interest for researchers in this field. These notes provide detailed protocols and application data for the use of Ro 5-4864 in whole-cell patch-clamp electrophysiology.

Mechanism of Action

Ro 5-4864 primarily acts as a ligand for the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] Its binding to TSPO can influence a range of mitochondrial functions, including cholesterol transport, steroidogenesis, and the regulation of the mitochondrial permeability transition pore (mPTP).[2][3][4] The opening of the mPTP is a critical event in apoptosis and cellular response to stress.[2][5] By modulating mPTP activity, Ro 5-4864 can exert neuroprotective or, conversely, pro-convulsant effects depending on the experimental conditions and dosage.[1][6]

Beyond its primary mitochondrial target, some studies suggest that Ro 5-4864 can also directly or indirectly affect other ion channels. For instance, it has been shown to inhibit voltage-dependent calcium channels in certain cell types.[7] Additionally, its effects on neuronal firing can be complex, with some evidence pointing to a potential modulation of the GABA-A receptor-chloride ionophore complex, although it lacks affinity for the classical benzodiazepine binding site.[8][9]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for Ro 5-4864 from various experimental systems. This information is crucial for dose-response studies and for understanding the compound's potency and efficacy.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | 3.94 ± 0.22 nM | Nb 2 node lymphoma cells | [10] |

| IC50 (TSPO binding) | 4.1 nM | - | [11] |

| EC50 (Excitatory Response) | 490 nM | Rat cerebellar Purkinje neurons | [9] |

| IC50 (Depressant Response) | 450 nM | Rat cerebellar Purkinje neurons | [9] |

| CD50 (Convulsions) | 23.5 mg/kg (i.p.) | Mice | [8] |

Experimental Protocols

1. Whole-Cell Patch-Clamp Recordings of Mitochondrial Inner Membrane Anion Channel (IMAC) Activity

This protocol is adapted from studies investigating the effects of Ro 5-4864 on mitochondrial ion channels.[12][13] It focuses on recording from mitoplasts, which are mitochondria with their outer membrane removed, allowing direct access to the inner mitochondrial membrane.

a. Mitoplast Preparation:

-

Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

-

Induce swelling of the isolated mitochondria by placing them in a hypotonic solution.

-

Apply a brief sonication or French press treatment to rupture the outer membrane.

-

Isolate the resulting mitoplasts by centrifugation.

b. Electrophysiological Recording:

-

Transfer the mitoplast suspension to a recording chamber on an inverted microscope.

-

Use borosilicate glass micropipettes with a resistance of 10-20 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with the mitoplast membrane.

-

Rupture the membrane patch to achieve the whole-mitoplast configuration.

-

Record channel activity using a patch-clamp amplifier.

c. Solutions:

-

External (Bath) Solution (in mM): 150 KCl, 10 HEPES, 1 EGTA, pH 7.2.

-

Internal (Pipette) Solution (in mM): 150 KCl, 10 HEPES, 0.1 CaCl2, pH 7.2.

d. Application of Ro 5-4864:

-

Prepare a stock solution of Ro 5-4864 in DMSO.

-

Dilute the stock solution to the desired final concentration in the external solution immediately before use.

-

Apply Ro 5-4864 to the recording chamber via a perfusion system.

2. Investigating the Effect of Ro 5-4864 on Voltage-Gated Calcium Channels (VGCCs)

This protocol is designed to assess the inhibitory effects of Ro 5-4864 on L-type voltage-gated calcium channels in a suitable cell line (e.g., AtT-20 cells).[7]

a. Cell Culture:

-

Culture AtT-20 cells or another appropriate cell line expressing the VGCCs of interest under standard conditions.

-

Plate the cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

b. Whole-Cell Patch-Clamp Recording:

-

Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

c. Solutions:

-

External (Bath) Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 (adjusted with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 (adjusted with CsOH).

d. Data Analysis:

-

Measure the peak amplitude of the calcium current before and after the application of Ro 5-4864.

-

Construct a dose-response curve to determine the IC50 of Ro 5-4864 for VGCC inhibition.

Mandatory Visualization

References

- 1. Ro5-4864 - Wikipedia [en.wikipedia.org]

- 2. [Peripheral benzodiazepine receptor agonist Ro5-4864 inhibits mitochondrial permeability transition in rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro 5-4864 | C16H12Cl2N2O | CID 1688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The peripheral benzodiazepine receptor ligand Ro 5-4864 induces supraspinal convulsions in rabbits. Reversal by the central benzodiazepine antagonist Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that the peripheral-type benzodiazepine receptor ligand Ro 5-4864 inhibits beta-endorphin release from AtT-20 cells by blockade of voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Electrophysiological actions of Ro5-4864 on cerebellar Purkinje neurons: evidence for "peripheral" benzodiazepine receptor-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 12. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of the ROCK Inhibitor Y-27632 in Primary Sensory Neuron Cultures

Introduction

While the specific compound "Ro 51" was not identifiable in publicly available scientific literature, the context of its application in primary sensory neuron cultures strongly suggests a focus on the modulation of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of neuronal processes, including neurite outgrowth and responses to injury, making its modulation a key area of research in sensory neuron biology and pain studies. This document, therefore, focuses on the well-characterized and widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, as a representative compound for this application. These notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the use of Y-27632 in primary sensory neuron cultures.

Background

Primary sensory neurons, typically isolated from dorsal root ganglia (DRG), are essential for studying the mechanisms of sensation, particularly pain. The RhoA/ROCK signaling pathway plays a significant role in the morphology and function of these neurons. Activation of RhoA and its downstream effector, ROCK, can lead to growth cone collapse and inhibition of neurite outgrowth, processes that are particularly relevant in the context of nerve injury and regeneration.[1][2] Inhibitors of ROCK, such as Y-27632 and Fasudil, have been shown to promote neurite outgrowth and are valuable tools for investigating the molecular mechanisms underlying these processes.[3][4]

Data Presentation

The following table summarizes quantitative data for the application of the ROCK inhibitor Y-27632 in neuronal cultures, based on published studies.

| Parameter | Value | Cell Type | Application | Reference |

| Optimal Concentration | 10 - 50 µM | NT2 Neurons | Promotion of neurite outgrowth | [3] |

| Incubation Time | 24 - 72 hours | Various Neuronal Cultures | Neurite outgrowth assays | [3][4] |

| Effect | Increased percentage of cells with neurites | NT2 Neurons | Neurite initiation | [3] |

| Effect | Overcoming neurite outgrowth inhibition on inhibitory substrates (e.g., CSPGs) | Ntera-2 Neurons | Axonal regeneration studies | [4] |

| Effect | Reduced dissociation-induced cell death | Salivary Gland Stem Cells | Improvement of cell viability in culture | [5][6] |

Experimental Protocols

Herein are detailed methodologies for key experiments involving the application of Y-27632 to primary sensory neuron cultures.

Protocol 1: Primary Sensory Neuron Culture from Dorsal Root Ganglia (DRG)

This protocol describes the basic procedure for establishing primary sensory neuron cultures from rodent DRGs.

Materials:

-

E14-E16 mouse or rat embryos

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Collagenase/Dispase solution (e.g., 1 mg/mL)

-

Trypsin-EDTA (0.25%)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Nerve Growth Factor (NGF)

-

Poly-D-lysine or Poly-L-ornithine and laminin-coated culture dishes or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect E14-E16 embryos and place them in ice-cold HBSS.

-

Under a dissecting microscope, carefully remove the dorsal root ganglia (DRGs) from the spinal column.

-

Transfer the collected DRGs to a tube containing the collagenase/dispase solution and incubate at 37°C for 30-45 minutes.

-

Gently wash the DRGs with HBSS and then incubate in trypsin-EDTA at 37°C for 5-10 minutes.

-

Inactivate the trypsin with media containing serum and gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in supplemented Neurobasal medium containing NGF.

-

Plate the cells on poly-D-lysine/laminin-coated dishes or coverslips at the desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Application of Y-27632 for Neurite Outgrowth Assay

This protocol outlines the steps for treating primary sensory neuron cultures with Y-27632 to assess its effect on neurite outgrowth.

Materials:

-

Established primary sensory neuron cultures (from Protocol 1)

-

Y-27632 stock solution (e.g., 10 mM in sterile water or DMSO)

-

Culture medium

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Prepare working solutions of Y-27632 in culture medium at the desired final concentrations (e.g., 1, 10, 50 µM). A vehicle control (e.g., sterile water or DMSO at the same final concentration) should also be prepared.

-

After allowing the primary sensory neurons to adhere and extend initial neurites (typically 24 hours post-plating), carefully replace the culture medium with the medium containing different concentrations of Y-27632 or the vehicle control.

-